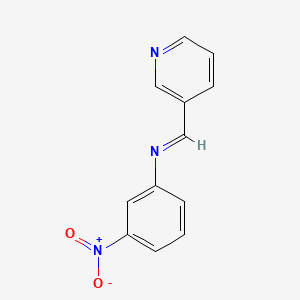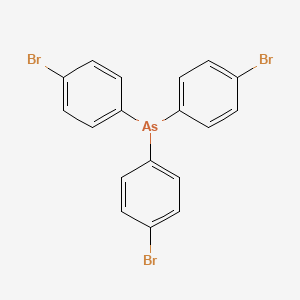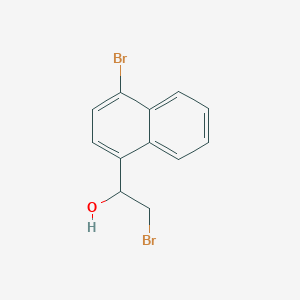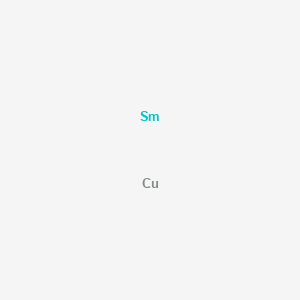
Copper;samarium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;samarium is a compound formed by the combination of copper and samarium, a rare-earth element. Samarium is known for its unique magnetic, optical, and electronic properties, making it valuable in various scientific and industrial applications. Copper, on the other hand, is a well-known transition metal with excellent electrical and thermal conductivity. The combination of these two elements results in a compound with intriguing properties that can be utilized in advanced materials and technologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper;samarium compounds can be synthesized through various methods, including solid-state reactions, solution combustion techniques, and mechanical alloying. One common method involves the high-temperature reaction of copper and samarium oxides in a reducing atmosphere. The reaction typically takes place at temperatures ranging from 800°C to 1200°C, depending on the desired phase and composition .
Industrial Production Methods
In industrial settings, this compound compounds are often produced using arc-melting or sintering techniques. These methods involve melting the constituent elements in an inert atmosphere to prevent oxidation. The molten mixture is then rapidly cooled to form a homogeneous alloy. Mechanical alloying, which involves the high-energy ball milling of copper and samarium powders, is another method used to produce fine-grained this compound alloys with enhanced properties .
Análisis De Reacciones Químicas
Types of Reactions
Copper;samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Samarium, in particular, exhibits multiple oxidation states, primarily +2 and +3, which allows it to participate in diverse redox reactions .
Common Reagents and Conditions
Oxidation: this compound compounds can be oxidized using oxygen or air at elevated temperatures to form oxides such as samarium(III) oxide and copper(II) oxide.
Reduction: Samarium(II) iodide is a common reducing agent used in organic synthesis.
Substitution: Samarium reacts with halogens to form halides such as samarium(III) chloride and samarium(III) bromide.
Major Products Formed
The major products formed from these reactions include samarium oxides, halides, and reduced organic compounds. For example, the reduction of carbonyl compounds with samarium(II) iodide results in the formation of alcohols .
Aplicaciones Científicas De Investigación
Copper;samarium compounds have a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism by which copper;samarium compounds exert their effects depends on the specific application. In organic synthesis, samarium(II) iodide acts as a one-electron reductant, facilitating the reduction of various functional groups through electron transfer and proton transfer steps . In medical applications, samarium-153 emits beta particles that target and destroy cancer cells, providing pain relief and reducing tumor size .
Comparación Con Compuestos Similares
Copper;samarium compounds can be compared with other rare-earth metal compounds, such as:
Samarium-cobalt (SmCo): Known for their excellent magnetic properties, used in permanent magnets.
Samarium-iron (SmFe): Used in magnetic and electronic applications due to their high magnetic permeability.
Samarium-nickel (SmNi): Utilized in hydrogen storage and battery technologies.
This compound compounds are unique due to their combination of copper’s excellent conductivity and samarium’s magnetic and electronic properties, making them suitable for advanced materials and technologies.
Propiedades
Número CAS |
12019-21-5 |
|---|---|
Fórmula molecular |
CuSm |
Peso molecular |
213.9 g/mol |
Nombre IUPAC |
copper;samarium |
InChI |
InChI=1S/Cu.Sm |
Clave InChI |
DLBLRWBEEGHFFH-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Sm] |
Números CAS relacionados |
12433-90-8 39445-37-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


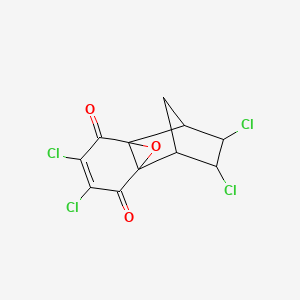

![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
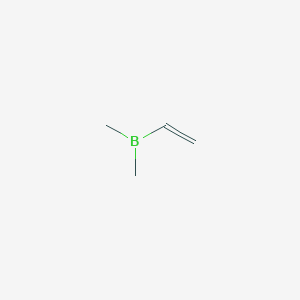
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
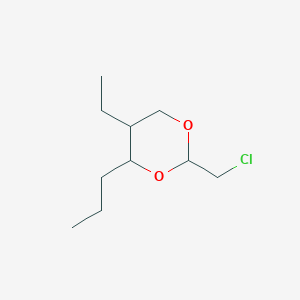
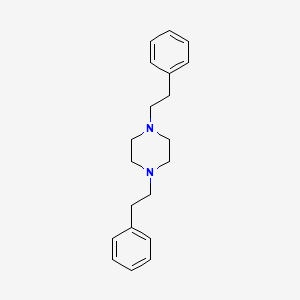
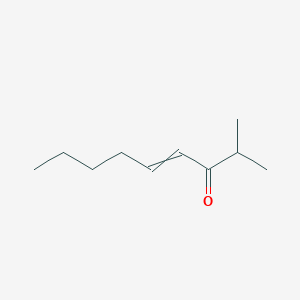

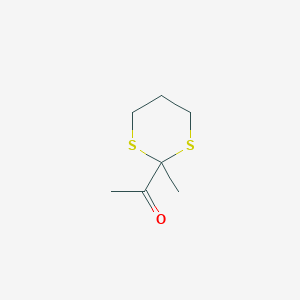
![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
